N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Overview
Description
N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions to form the furan-2-ylmethyl intermediate.
Preparation of the tetrahydrofuran-3-yl intermediate: Tetrahydrofuran is subjected to selective oxidation to introduce a functional group at the 3-position.
Coupling reaction: The furan-2-ylmethyl intermediate is coupled with the tetrahydrofuran-3-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the isonicotinamide moiety: The final step involves the reaction of the coupled intermediate with isonicotinic acid or its derivative under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan and tetrahydrofuran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan and tetrahydrofuran compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-((tetrahydrofuran-2-yl)oxy)isonicotinamide
- N-(furan-2-ylmethyl)-2-((tetrahydrofuran-4-yl)oxy)isonicotinamide
- N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Uniqueness
N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-15(17-9-12-2-1-6-20-12)11-3-5-16-14(8-11)21-13-4-7-19-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQUUKPAOAZGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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